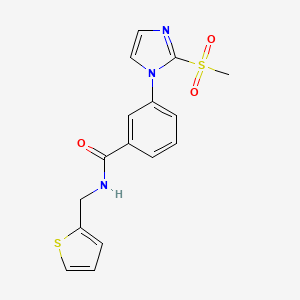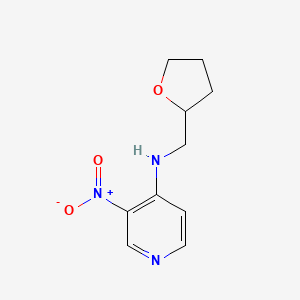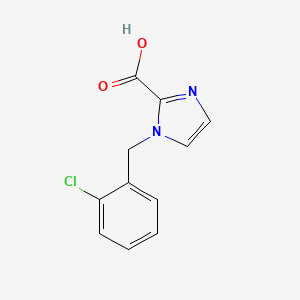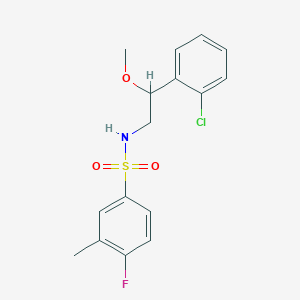
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C16H15N3O3S2 and its molecular weight is 361.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, which share a core structural resemblance to the chemical , have been synthesized and shown to exhibit significant cardiac electrophysiological activity. These compounds, including some that feature the 1H-imidazol-1-yl moiety, have demonstrated potency in in vitro Purkinje fiber assays comparable to known selective class III agents, indicating potential applications in treating arrhythmias (Morgan et al., 1990).
Catalytic Systems for Organic Synthesis
Imidazolium salts, featuring structural elements similar to the target compound, have been utilized as novel and highly efficient catalytic systems. For instance, sulfonic acid functionalized imidazolium salts in combination with FeCl3 have been applied for the synthesis of benzimidazoles at room temperature, highlighting their utility in facilitating organic transformations under environmentally friendly conditions (Khazaei et al., 2011).
Antiulcer Agents
Research into the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines, which are structurally related to the target molecule, has identified potential antisecretory and cytoprotective agents for treating ulcers. Although these compounds did not exhibit significant antisecretory activity, several showed promising cytoprotective properties in preclinical models (Starrett et al., 1989).
Anti-inflammatory and Analgesic Activity
A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, bearing a close relation to the chemical of interest, has been synthesized and evaluated for anti-inflammatory and analgesic effects. Some analogues have been found to outperform conventional medications such as phenylbutazone and indomethacin, suggesting potential applications in treating arthritis and pain (Sharpe et al., 1985).
Antimicrobial Agents
Derivatives incorporating sulfamoyl moieties, akin to the query compound, have been synthesized with a focus on antimicrobial applications. Studies on their efficacy against various microbial strains have indicated that these compounds exhibit significant antimicrobial activity, which could be beneficial in developing new therapeutic agents (Darwish et al., 2014).
Propiedades
IUPAC Name |
3-(2-methylsulfonylimidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-24(21,22)16-17-7-8-19(16)13-5-2-4-12(10-13)15(20)18-11-14-6-3-9-23-14/h2-10H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGSNRNRFLWMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-Methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2550337.png)
![2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2550338.png)




![N-(3-hydroxypropyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2550345.png)
![N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2550346.png)



![N-[[3-(2-Chlorophenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2550350.png)


